7-(5-chloro-2-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
7-(5-Chloro-2-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (hereafter referred to as Compound X) is a heterocyclic compound belonging to the pyrazolo-triazolopyrimidine class. Its structure features a fused bicyclic core with two aromatic substituents: a 5-chloro-2-methylphenyl group at position 7 and a 3-chlorophenyl group at position 2. These halogenated aryl groups likely enhance lipophilicity and influence receptor binding interactions.
Properties
Molecular Formula |
C19H12Cl2N6 |
|---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
10-(5-chloro-2-methylphenyl)-4-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H12Cl2N6/c1-11-5-6-14(21)8-16(11)27-18-15(9-23-27)19-24-17(25-26(19)10-22-18)12-3-2-4-13(20)7-12/h2-10H,1H3 |
InChI Key |
GILQGLDLBBIYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Biological Activity
The compound 7-(5-chloro-2-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazole and triazole family of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Anticancer Properties
Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, compounds with similar structures have demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Case Studies :
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. These compounds have been shown to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).
- Mechanism of Action :
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. The ability to combat bacterial infections has been a significant focus in recent research.
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The presence of specific substituents on the pyrazole and triazole rings can significantly influence their pharmacological properties.
| Substituent | Effect on Activity |
|---|---|
| Chlorine atoms | Increase potency against cancer cell lines |
| Methyl groups | Enhance anti-inflammatory effects |
| Aromatic rings | Contribute to broader spectrum of activity |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazolo-triazole derivatives exhibit significant anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines:
These findings suggest that this compound may inhibit key molecular targets involved in cancer progression, such as Aurora kinases and other signaling pathways.
Anti-inflammatory Properties
The pyrazole moiety is recognized for its anti-inflammatory potential. Compounds similar to 7-(5-chloro-2-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been studied for their ability to reduce inflammation markers in vitro and in vivo. For instance, derivatives have shown up to 69% inhibition of pro-inflammatory cytokines in cellular assays .
Antimicrobial Activity
This compound class has also demonstrated antimicrobial effects against various pathogens. Pyrazole-based compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl rings can enhance antimicrobial efficacy .
Central Nervous System Disorders
Emerging research points to the potential of pyrazolo-triazole derivatives in treating neurological disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for further exploration in conditions such as anxiety and depression .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies on Cancer Cell Lines : A study assessed the cytotoxicity of this compound on multiple cancer cell lines and found significant growth inhibition rates compared to standard chemotherapeutic agents .
- Anti-inflammatory Trials : In animal models of inflammation, administration of pyrazolo-triazole derivatives resulted in a marked reduction in edema and inflammatory markers .
- Neuropharmacological Evaluations : Behavioral studies demonstrated anxiolytic effects in rodent models when treated with similar pyrazole derivatives, indicating potential for further development in CNS applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The activity of pyrazolo-triazolopyrimidines is highly dependent on substituent modifications. Below is a comparative analysis of Compound X with key analogs:
Structural and Functional Modifications
Key Trends in Activity
A2AAR Antagonism: Hydrophilic Groups: Introduction of hydroxyl or methoxy groups (e.g., SCH442416) improves water solubility and receptor binding via hydrogen bonding, enhancing A2AAR affinity and selectivity .
Anticancer Activity :
- Derivatives with bromophenyl or pyridyl groups (e.g., 7-(4-bromophenyl)-9-(pyridin-4-yl) analog) exhibit antiproliferative effects by inducing apoptosis and cell cycle arrest . Compound X’s dichlorophenyl groups may similarly target kinases but require validation.
Synthetic Flexibility :
- Electrophilic substitution at position 6 (e.g., bromination, nitration) is feasible, as shown in , enabling diversification for SAR studies .
Research Findings and Mechanistic Insights
- Adenosine Receptor Targeting: Fluorinated analogs (e.g., ) demonstrate improved metabolic stability, suggesting that halogenation in Compound X may enhance pharmacokinetics .
- Hydrogen Bonding : The absence of polar groups (e.g., hydroxyl in SCH442416) in Compound X may limit A2AAR selectivity but could favor off-target kinase interactions .
- Imaging Applications: Chloroethyl derivatives () are used in fluorescent probes, highlighting the scaffold’s versatility for diagnostic tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
